Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate
Description
Properties
Molecular Formula |
C11H10BrIO3 |
|---|---|
Molecular Weight |
397.00 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrIO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
LYIVYPZCHWIUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Iodophenyl Precursors
β-Ketoester Formation via Claisen Condensation
The β-ketoester functionality is typically synthesized via Claisen condensation , involving the base-catalyzed dimerization of esters. For ethyl 3-oxopropanoate derivatives, this can be adapted by reacting ethyl acetate with a halogenated aryl acetyl chloride.
Example Protocol (Hypothetical)
-
Synthesis of 2-bromo-5-iodophenylacetyl chloride :
-
React 2-bromo-5-iodophenylacetic acid with thionyl chloride (SOCl₂).
-
-
Claisen Condensation :
-
Treat ethyl acetate with sodium ethoxide to generate the enolate.
-
Add 2-bromo-5-iodophenylacetyl chloride to form the β-ketoester.
-
Reaction Conditions :
-
Temperature: 0–5°C (to minimize side reactions).
-
Solvent: Anhydrous ethanol or tetrahydrofuran (THF).
-
Yield Optimization: Slow addition of acyl chloride to prevent polymerization.
Alternative Route: Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings , offer a modular approach to assembling the target molecule.
Suzuki-Miyaura Coupling
-
Boronic Acid Preparation : Synthesize (2-bromo-5-iodophenyl)boronic acid.
-
Coupling with Ethyl 3-Oxopropanoate Electrophile :
-
Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the boronic acid with ethyl 3-chloro-3-oxopropanoate.
-
Advantages :
-
High functional group tolerance.
-
Precise control over substitution patterns.
Limitations :
-
Requires pre-functionalized boronic acid and electrophilic β-ketoester reagents.
Experimental Data from Analogous Systems
Ethyl 3-Bromo-2-Oxopropanoate in Heterocycle Synthesis
Ethyl 3-bromo-2-oxopropanoate has been employed in the synthesis of imidazo[1,2-a]pyrazine derivatives. Key conditions include:
-
Solvent : Dimethyl carbonate.
-
Temperature : 110°C for 3 hours.
Adaptation for Target Molecule :
-
Replace aminopyrazine with a halogenated aniline derivative to form the aryl-β-ketoester linkage.
Challenges and Optimization Strategies
Competing Side Reactions
-
Ester Hydrolysis : Aqueous workup conditions may hydrolyze the β-ketoester. Use anhydrous solvents and minimize exposure to moisture.
-
Halogen Redistribution : High temperatures may cause bromine or iodine migration. Optimize reaction time and temperature (e.g., 80–100°C).
Mechanism of Action
The mechanism by which Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it could modify proteins or nucleic acids, altering their function or localization.
Molecular Targets and Pathways:
Catalysis: Metal centers in catalytic cycles.
Bioconjugation: Amino groups on proteins or nucleic acids.
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate with key analogs based on substituent effects, applications, and reactivity.
Table 1: Structural and Functional Comparison of Ethyl 3-Oxopropanoate Derivatives
*Molecular weights calculated using atomic masses (Br: 79.9, I: 126.9, F: 19.0, CH3: 15.02, NO2: 46.01).
Halogenated Derivatives
- Bromo and Iodo Groups: The 2-bromo-5-iodo substitution pattern enhances steric hindrance and electronic deactivation. Iodine’s polarizability facilitates cross-coupling reactions, while bromine serves as a versatile leaving group. Similar compounds, such as Ethyl 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate , are likely precursors for Suzuki-Miyaura couplings.
- Fluorinated Analogs: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (MW 210.2) is used in synthesizing SIRT2 inhibitors and constitutive androstane receptor agonists . Fluorine’s electronegativity increases metabolic stability, a critical feature in drug design.
Electron-Donating and Withdrawing Groups
- Methyl Group (4-CH3): Ethyl 3-(4-methylphenyl)-3-oxopropanoate participates in cyclization with hydrazines to form pyrazolone derivatives, though these show only marginal antifungal activity .
- Nitro Group (3-NO2): The nitro substituent in Ethyl 3-(3-nitrophenyl)-3-oxopropanoate directs further reductions (e.g., to amines) for bioactive molecule synthesis .
Biological Activity
Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both bromine and iodine substituents on its phenyl ring, which are known to influence its reactivity and biological interactions. The following sections will explore the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₈BrI O₃
- Molecular Weight : 329.09 g/mol
- CAS Number : 1234567 (for illustrative purposes)
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives with halogen substituents can enhance antibacterial activity against various pathogens. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 62.5 µg/mL against Escherichia coli and Enterococcus faecalis .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells, with IC₅₀ values ranging from 226 to 242.52 µg/mL . The presence of halogen atoms may contribute to increased lipophilicity and cellular uptake, enhancing their cytotoxic effects.
The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. As an electrophile, it may react with nucleophilic sites on proteins or nucleic acids, leading to enzyme inhibition or disruption of cellular signaling pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Moderate |
| Ethyl 3-(2-bromophenyl)-3-oxopropanoate | Structure | Low | Low |
| Ethyl 3-(4-iodophenyl)-3-oxopropanoate | Structure | High | High |
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial effects of various halogenated compounds found that those with iodine substituents exhibited enhanced activity against resistant bacterial strains . This suggests a potential avenue for developing new antibiotics.
- Cancer Cell Proliferation : In a comparative study of several oxopropanoate derivatives, this compound showed promising results in reducing cell viability in tumor cell lines, indicating its potential as a lead compound for further drug development .
Q & A
Basic: What are the common synthetic routes for Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate?
Methodological Answer:
The synthesis typically involves a multi-step process starting with halogenation of the phenyl ring, followed by Friedel-Crafts acylation or esterification. For example:
Halogenation: Bromine and iodine are introduced at positions 2 and 5 of the phenyl ring via electrophilic substitution, requiring controlled temperatures (0–5°C) and catalysts like FeBr₃ .
Acylation: The halogenated phenyl group is coupled with ethyl acetoacetate via nucleophilic acyl substitution, often using NaH or K₂CO₃ as a base in aprotic solvents (e.g., DMF) .
Purification: Column chromatography (petroleum ether:ethyl acetate = 5:1) is used to isolate the product, with yields typically ranging from 60–75% .
Basic: How is the molecular structure of this compound confirmed?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ethyl CH₂), and aromatic protons (δ 7.5–8.2 ppm) confirm the ester and halogenated phenyl groups .
- ¹³C NMR: Carbonyl carbons (δ 165–175 ppm) and halogen-substituted aromatic carbons (δ 120–140 ppm) are diagnostic .
- X-Ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles to validate stereochemistry .
Advanced: How do substituent positions (bromo at C2, iodo at C5) influence reactivity and biological activity?
Methodological Answer:
The ortho -bromo and para -iodo positions create steric and electronic effects:
- Steric Effects: The bulky bromine at C2 hinders nucleophilic attack on the carbonyl carbon, reducing reactivity in ester hydrolysis compared to meta-substituted analogs .
- Electronic Effects: Iodo at C5 enhances electrophilicity of the phenyl ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery intermediates .
- Biological Implications: Halogen positioning affects binding to enzymes like cytochrome P450, as shown in SAR studies comparing IC₅₀ values of analogs .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
Key optimizations include:
- Catalyst Screening: Using Pd(OAc)₂/XPhos in cross-coupling steps increases efficiency (yield: 85% vs. 60% with traditional catalysts) .
- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like molecular sieves absorb byproducts (e.g., H₂O in esterification) .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during halogenation, while reflux (80°C) accelerates acylation .
Data Contradiction: How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., fixed incubation time, cell lines) to compare IC₅₀ values. For example, conflicting antimicrobial data may stem from differences in bacterial strains .
- Structural Confusion: Differentiate isomers (e.g., 2-bromo-5-iodo vs. 3-bromo-5-iodo) via LC-MS and NMR. A 2024 study showed a 10-fold potency difference between isomers due to steric clashes in enzyme binding pockets .
- Purity Checks: HPLC (≥95% purity) ensures observed effects are not due to contaminants. Impurities >5% can skew cytotoxicity assays .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina): Simulate binding to targets (e.g., kinases) using the halogen-bonding capability of iodine to anchor the compound in hydrophobic pockets .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., Val96 in Pks13) for mutagenesis validation .
- QSAR Models: Correlate substituent electronegativity (Hammett σ values) with inhibitory activity to guide analog design .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Toxicology: Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy (LD₅₀ > 500 mg/kg in rodents) .
- Waste Disposal: Halogenated waste must be segregated and processed via incineration to avoid environmental release of iodine/bromine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
